Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate)
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Overview
Description
Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) is a hypervalent iodine compound known for its utility in organic synthesis. It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to an iodine center, which is further bonded to two 3-oxocyclobutane-1-carboxylate groups. This compound is often used as an oxidizing agent and a reagent in various organic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) typically involves the reaction of mesityl iodide with 3-oxocyclobutane-1-carboxylic acid in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include peracetic acid and hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high-quality Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) .
Chemical Reactions Analysis
Types of Reactions
Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the iodine center is replaced by other nucleophiles.
Addition: It can add to unsaturated compounds, forming new carbon-iodine bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Peracetic acid, hydrogen peroxide.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Solvents: Methanol, acetonitrile, and dichloromethane are commonly used solvents.
Major Products Formed
The major products formed from reactions involving Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) depend on the specific reaction conditions and reagents used. Common products include oxidized organic compounds, substituted mesityl derivatives, and addition products .
Scientific Research Applications
Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidizing agent and a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) involves the transfer of the iodine center to the substrate, facilitating various chemical transformations. The mesityl group stabilizes the hypervalent iodine center, allowing it to act as an effective oxidizing agent. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Similar Compounds
Iodomesitylene diacetate: Another hypervalent iodine compound with similar oxidizing properties.
Diacetoxyiodobenzene: A widely used hypervalent iodine reagent in organic synthesis.
Bis(trifluoroacetoxy)iodobenzene: Known for its strong oxidizing capabilities.
Uniqueness
Mesityl-L3-iodanediyl bis(3-oxocyclobutane-1-carboxylate) is unique due to its specific structure, which combines the mesityl group with 3-oxocyclobutane-1-carboxylate groups. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C19H21IO6 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
[(3-oxocyclobutanecarbonyl)oxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] 3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C19H21IO6/c1-10-4-11(2)17(12(3)5-10)20(25-18(23)13-6-15(21)7-13)26-19(24)14-8-16(22)9-14/h4-5,13-14H,6-9H2,1-3H3 |
InChI Key |
OJNBDWDDIDKPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)I(OC(=O)C2CC(=O)C2)OC(=O)C3CC(=O)C3)C |
Origin of Product |
United States |
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